molecular formula C14H15N3O3 B2880880 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-phenethylacetamide CAS No. 868228-98-2

2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-phenethylacetamide

Cat. No. B2880880
CAS RN: 868228-98-2
M. Wt: 273.292
InChI Key: DRGSCQKHKBIXGM-UHFFFAOYSA-N
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Description

2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-phenethylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biochemistry. The compound is also known by the name of DPA-714 and is a selective ligand for the translocator protein (TSPO) receptor. TSPO receptors are known to be involved in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer.

Mechanism of Action

The mechanism of action of 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-phenethylacetamide is based on its ability to bind selectively to the this compound receptor. The this compound receptor is primarily located in the outer mitochondrial membrane of various cell types, including immune cells, glial cells, and neurons. The binding of DPA-714 to the this compound receptor leads to the activation of various signaling pathways, including the regulation of calcium homeostasis, the modulation of mitochondrial function, and the regulation of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are based on its ability to modulate the this compound receptor. The activation of the this compound receptor by DPA-714 has been shown to have various effects on cellular functions, including the regulation of apoptosis, the modulation of oxidative stress, and the regulation of immune responses. Additionally, DPA-714 has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-phenethylacetamide in lab experiments are its high selectivity and affinity for the this compound receptor, making it a useful tool for studying the role of this compound receptors in various physiological and pathological processes. However, the limitations of using DPA-714 include its low solubility in water, making it difficult to use in aqueous solutions, and its high cost, limiting its widespread use in research.

Future Directions

There are several future directions for the research on 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-phenethylacetamide. One of the primary areas of research is in the development of new imaging techniques for the diagnosis and monitoring of various neurological disorders. Additionally, the potential therapeutic applications of DPA-714 in various neurological disorders, including Alzheimer's disease, multiple sclerosis, and stroke, are being explored. Furthermore, the role of this compound receptors in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer, is an area of active research.

Synthesis Methods

The synthesis of 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-phenethylacetamide is a multi-step process that involves the reaction of 4-cyanopyridine with N,N-diethylformamide dimethyl acetal to form 4-(N,N-diethylamino)-2-cyanopyridine. The resulting compound is then reacted with ethyl 2-bromoacetate to form ethyl 2-(4-(N,N-diethylamino)-2-cyanopyridin-3-yl)acetate. The final step involves the reaction of ethyl 2-(4-(N,N-diethylamino)-2-cyanopyridin-3-yl)acetate with phenethylamine to form this compound.

Scientific Research Applications

2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-phenethylacetamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research has been in the field of neuroimaging, where DPA-714 has been used as a radioligand to visualize and quantify this compound receptors in the brain. This has led to the development of new imaging techniques for the diagnosis and monitoring of various neurological disorders, including Alzheimer's disease, multiple sclerosis, and stroke.

properties

IUPAC Name

2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-(2-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-12(8-11-9-13(19)17-14(20)16-11)15-7-6-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,15,18)(H2,16,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGSCQKHKBIXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC2=CC(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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